
1,1'-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple ethyl groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) typically involves multi-step organic reactions. One common method includes the alkylation of a hexane derivative with triethylbenzene under controlled conditions. The reaction requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diethylhexane: A simpler analog with fewer ethyl groups.
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(4-tert-butylbenzene): A structurally similar compound with tert-butyl groups instead of triethyl groups.
Uniqueness
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is unique due to its specific arrangement of ethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
824401-16-3 |
|---|---|
Molekularformel |
C34H54 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
5-[3,4-diethyl-4-(3,4,5-triethylphenyl)hexan-3-yl]-1,2,3-triethylbenzene |
InChI |
InChI=1S/C34H54/c1-11-25-21-29(22-26(12-2)31(25)15-5)33(17-7,18-8)34(19-9,20-10)30-23-27(13-3)32(16-6)28(14-4)24-30/h21-24H,11-20H2,1-10H3 |
InChI-Schlüssel |
KDQUKIHBYDGXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1CC)CC)C(CC)(CC)C(CC)(CC)C2=CC(=C(C(=C2)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)

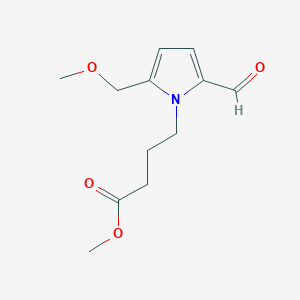

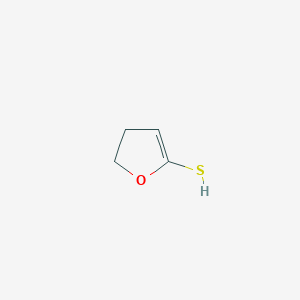
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
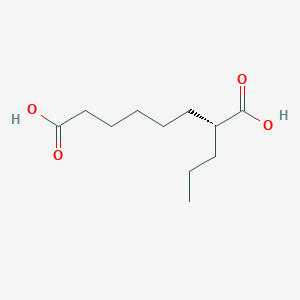
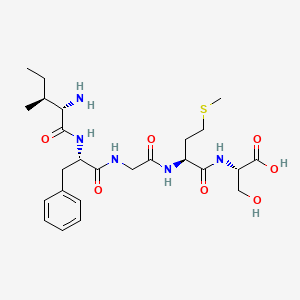
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
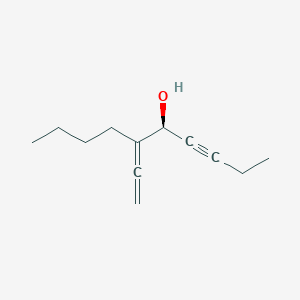
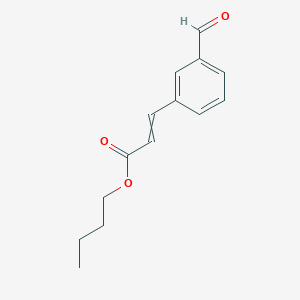
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)
